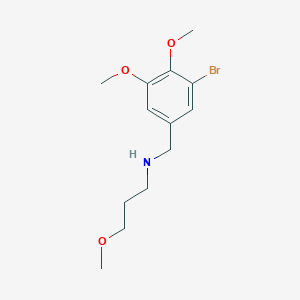![molecular formula C17H16N4O B268107 N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as PMPB, is a small molecule that has been extensively studied for its potential therapeutic applications. PMPB is a selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating cellular signaling pathways. In
Mecanismo De Acción
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a selective inhibitor of GRK2, which plays a critical role in regulating cellular signaling pathways. GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine inhibits GRK2 by binding to its active site, preventing it from phosphorylating and desensitizing GPCRs. This leads to prolonged activation of GPCRs and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine are primarily mediated through its inhibition of GRK2. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to increase the activity of GPCRs, leading to increased intracellular signaling and downstream physiological effects. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function, reduce cardiac hypertrophy, lower blood pressure, and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine for lab experiments is its high specificity and selectivity for GRK2. This allows researchers to study the effects of GRK2 inhibition on specific cellular signaling pathways and physiological processes. However, one limitation of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Direcciones Futuras
There are several future directions for research on N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of more potent and selective GRK2 inhibitors that can be used for therapeutic applications. Another area of interest is the study of the downstream signaling pathways that are affected by GRK2 inhibition, particularly in the context of different diseases. Finally, there is a need for further research on the safety and toxicity of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a multi-step process that includes the reaction of 3-pyridinylmethanol with 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, hypertension, and diabetes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to lower blood pressure in hypertensive rats and improve glucose tolerance in diabetic mice.
Propiedades
Nombre del producto |
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C17H16N4O/c1-4-14(11-19-13-15-5-2-7-18-12-15)10-16(6-1)22-17-20-8-3-9-21-17/h1-10,12,19H,11,13H2 |
Clave InChI |
AFKCXVOFVHJEPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
